molecular formula C21H31NO B1604604 Cogazocine CAS No. 57653-29-9

Cogazocine

Cat. No. B1604604
CAS RN: 57653-29-9
M. Wt: 313.5 g/mol
InChI Key: IUUBFDSJJHOTDI-UHFFFAOYSA-N
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Description

Cogazocine (INN) is an opioid analgesic of the benzomorphan family . It was never marketed .


Molecular Structure Analysis

Cogazocine has a molecular formula of C21H31NO . Its IUPAC name is 3-(cyclobutylmethyl)-6-ethyl-11,11-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol .


Physical And Chemical Properties Analysis

Cogazocine has a molar mass of 313.485 g·mol−1 . Further physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the current resources.

Scientific Research Applications

Reversible Suppression of Spermiogenesis

A study conducted by James, Heywood, and Crook (1980) on Beagle dogs highlighted the impact of cogazocine lactate, a novel benzmorphan narcotic analgesic agent, on spermiogenesis. Their research showed that an acute overdose of cogazocine lactate led to a reduction in serum LH and testosterone concentrations, with effects lasting less than 24 hours. Repeated administration of the drug resulted in reversible suppression of spermatid maturation, impacting semen characteristics. This was attributed to the inhibition of LH release, a response common in many potent narcotic analgesic agents (James, Heywood, & Crook, 1980).

Interaction with GABA and Glycine Receptor Channels

Another study focused on the interaction of cogazocine with GABA (gamma-aminobutyric acid)(A) and glycine receptor channels. The research demonstrated that cogazocine resulted in a shift to fast desensitized states at both receptors, affecting the proportion of time constants of fast desensitization and decreasing the time constants of slow desensitization and steady-state current. This interaction under physiological conditions was a novel finding, emphasizing cogazocine's impact on GABAergic and glycinergic currents (Mohammadi et al., 2001).

properties

IUPAC Name

10-(cyclobutylmethyl)-1-ethyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO/c1-4-21-10-11-22(14-15-6-5-7-15)19(20(21,2)3)12-16-8-9-17(23)13-18(16)21/h8-9,13,15,19,23H,4-7,10-12,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUBFDSJJHOTDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80866641
Record name Cogazocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cogazocine

CAS RN

57653-29-9
Record name 3-(Cyclobutylmethyl)-6-ethyl-1,2,3,4,5,6-hexahydro-11,11-dimethyl-2,6-methano-3-benzazocin-8-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57653-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cogazocine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057653299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cogazocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COGAZOCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GKB767I3M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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